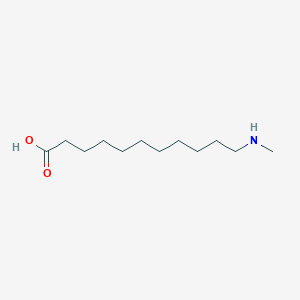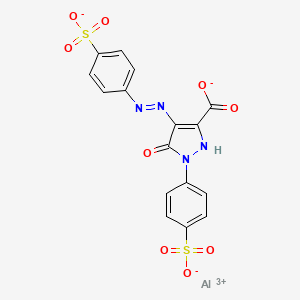
Food Yellow No. 4 Aluminum Lake
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Food Yellow No. 4 Aluminum Lake, also known as lemon yellow, is a synthetic food coloring agent widely used in the food industry. It is a yellow crystalline powder with good solubility in water but not in oil. This compound is commonly used to enhance the color and appearance of various food products, including beverages, candies, canned foods, ice creams, and jams .
Vorbereitungsmethoden
The preparation of Food Yellow No. 4 Aluminum Lake typically involves synthetic methods using aniline compounds as raw materials. The process includes a series of chemical reactions to produce the final product. Industrial production methods often involve reacting aluminum oxide with coloring matter under aqueous conditions. The undried aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia. After the lake formation, the product is filtered, washed with water, and dried .
Analyse Chemischer Reaktionen
Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidizing agents, the compound may undergo oxidation to form different by-products .
Wissenschaftliche Forschungsanwendungen
Food Yellow No. 4 Aluminum Lake has several scientific research applications across various fields:
Chemistry: It is used as a colorant in analytical chemistry for various assays and tests.
Biology: The compound is used in biological research to study the effects of synthetic colorants on biological systems.
Medicine: It is used in pharmaceutical formulations to enhance the appearance of medications.
Industry: The compound is widely used in the food industry to color food products, beverages, and confectioneries
Wirkmechanismus
The mechanism of action of Food Yellow No. 4 Aluminum Lake involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Food Yellow No. 4 Aluminum Lake can be compared with other similar compounds, such as:
Food Yellow No. 5 Aluminum Lake: Another synthetic lemon yellow azo dye used in food coloring.
Food Red No. 3 Aluminum Lake: A synthetic red dye used in food and pharmaceutical products.
Food Blue No. 1 Aluminum Lake: A synthetic blue dye used in food and toy industries .
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in the food industry and scientific research.
Eigenschaften
CAS-Nummer |
2237234-84-1 |
|---|---|
Molekularformel |
C16H9AlN4O9S2 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
aluminum;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
InChI-Schlüssel |
MTSWHFQEPDEOCP-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



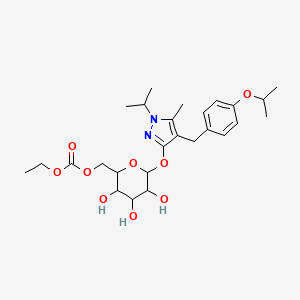

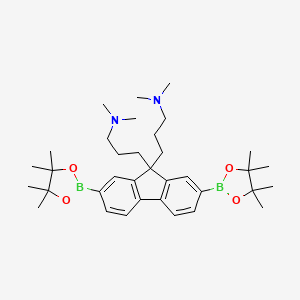

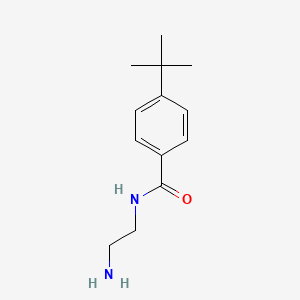
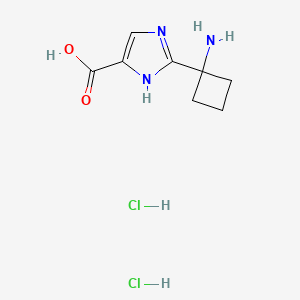
-yl)methanone](/img/structure/B12508296.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)
![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)
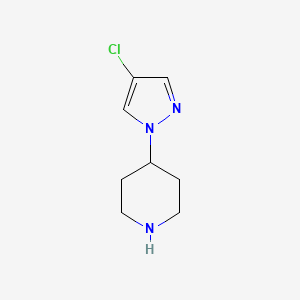
![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)
